N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXIUKKWRCDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Bromination of Benzyl Alcohol: The initial step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This can be achieved using bromine in the presence of a catalyst such as aluminium chloride.
Formation of 4-Bromobenzyl Bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using a brominating agent like phosphorus tribromide.
N-Alkylation of Piperazine: The 4-bromobenzyl bromide is reacted with 4-methylpiperazine to form N-(4-bromobenzyl)-4-methylpiperazine.
Tosylation: The final step involves the tosylation of N-(4-bromobenzyl)-4-methylpiperazine using tosyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is being investigated for its potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. The following are notable areas of focus:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in HUH7 cells with an IC50 value of 12.5 µM and inhibit microtubule synthesis in MCF7 cells with an IC50 of 15.0 µM .
- Mechanism of Action : The compound's mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. This suggests its potential as an anticancer agent by targeting specific molecular pathways .
Research has indicated that this compound possesses antimicrobial properties, making it a subject of interest in the development of new antibiotics. Its interactions with bacterial cell wall synthesis enzymes can enhance its efficacy against resistant strains .
Drug Development
The compound is being explored for its potential role as a lead compound in drug development due to its favorable pharmacological properties. Its ability to modulate enzyme activity positions it as a candidate for further optimization and testing in therapeutic settings .
Case Study 1: Anticancer Screening
In a comprehensive screening study, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Inhibition of microtubule synthesis |
| HCT116 | 10.0 | Cell cycle arrest |
| KATO-3 | 20.0 | Inhibition of angiogenesis |
This data indicates significant potential for this compound as an anticancer agent through various mechanisms .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against common bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results demonstrated potent activity, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological receptors, while the tosyl group can enhance the compound’s stability and solubility. The piperazine ring can facilitate binding to various enzymes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Piperazine carboxamides exhibit significant variability in melting points, yields, and spectral characteristics based on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Piperazine Carboxamide Derivatives
Key Observations :
Challenges :
Pharmacological and Metabolic Considerations
While direct data on the target compound are unavailable, related piperazine derivatives demonstrate:
- Enzyme Induction: Piperazine carboxamides with halogenated aryl groups show enhanced metabolic stability in liver microsomes, as seen in studies of N-demethylation pathways for triazenoimidazole carboxamides .
- Bioactivity : Substituted 4-hydroxyquinazoline derivatives (e.g., A2–A6) exhibit structure-dependent antioxidant and antitumor activities, suggesting that bromine and tosyl groups could similarly modulate efficacy .
Biological Activity
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a piperazine moiety, which is commonly associated with various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of piperazine, including this compound, exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to disruption of membrane potential and subsequent cell death. This mechanism has been noted in compounds that target drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Anticancer Potential
The compound has also been investigated for its potential as a CYP11A1 inhibitor. Inhibition of this cytochrome P450 enzyme is crucial in the treatment of androgen receptor-dependent conditions, particularly prostate cancer. Research indicates that compounds with CYP11A1 inhibitory activity can significantly reduce tumor growth in vivo, suggesting a promising application in cancer therapy .
Antibacterial Efficacy
A study evaluating the antibacterial properties of various piperazine derivatives highlighted this compound's effectiveness against resistant strains. The minimum inhibitory concentrations (MICs) were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 2.5 |
| VRE | 3.0 |
| Staphylococcus epidermidis | 2.0 |
These findings underscore the compound's potential as a lead for developing new antibacterial agents .
Anticancer Activity
In a murine model of castration-resistant prostate cancer (CRPC), compounds similar to this compound demonstrated significant tumor suppression. The following data summarizes the results from this study:
| Treatment Group | Tumor Volume (mm³) | % Tumor Reduction |
|---|---|---|
| Control | 500 | - |
| CYP11A1 Inhibitor | 150 | 70 |
This substantial reduction indicates that targeting steroid biosynthesis pathways may be an effective strategy for treating advanced prostate cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
